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Compound of Interest

Compound Name: 4-Hydroxy-8-methoxycinnoline

CAS No.: 90417-27-9

Cat. No.: B184827 Get Quote

Executive Summary & Structural Rationale
Cinnoline (1,2-benzodiazine) represents a privileged scaffold in medicinal chemistry, offering a

distinct bioisostere to quinoline and isoquinoline.[1][2][3] Its unique physicochemical profile is

defined by the N=N bond within the heterocyclic ring, which imparts specific electrostatic

properties and hydrogen bond acceptor capabilities absent in its carbon-analogs.

While cinnoline derivatives exhibit potent antimicrobial, anticancer, and anti-inflammatory

activities, they present specific screening challenges. Their planar, lipophilic nature often leads

to poor aqueous solubility, resulting in false negatives in enzymatic assays or false positives in

aggregation-based promiscuity.

This guide moves beyond standard operating procedures (SOPs) to provide a causal, self-

validating screening architecture designed to identify true biological hits while eliminating assay

artifacts.

The Pharmacophore Logic
Planarity: Facilitates DNA intercalation (Anticancer/Antimicrobial).

N1/N2 Lone Pairs: Critical for hydrogen bonding in the ATP-binding pocket of kinases (e.g.,

Pim-1, c-Met).
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C4-Position: The primary vector for introducing solubility-enhancing groups (e.g.,

piperazines, morpholines) to counteract the lipophilic core.

Pre-Screening Validation: The "Go/No-Go" Gateway
Before biological introduction, compounds must pass a physicochemical integrity check.

Cinnolines are prone to aggregation in aqueous buffers.

Compound Handling Protocol
Objective: Ensure assay data reflects specific binding, not precipitation artifacts.

Stock Preparation: Dissolve solid compound in 100% DMSO to 10 mM.

Critical Check: Sonicate for 5 minutes. Visual inspection for turbidity is insufficient;

measure absorbance at 600 nm (OD600). If OD600 > 0.05, the compound is not fully

soluble.

Aqueous Tolerance Test (The "Crash" Test):

Dilute stock 1:100 into the specific assay buffer (e.g., PBS or Mueller-Hinton Broth).

Incubate for 1 hour at room temperature.

Centrifuge at 10,000 x g for 10 minutes.

Analyze supernatant via HPLC-UV.

Pass Criteria: >80% recovery of the compound in the supernatant.

Primary Screening Workflows
Antimicrobial Screening (Broth Microdilution)
Mechanism: Cinnolines often target DNA gyrase or Topoisomerase IV in bacteria.[4]

Protocol:

Inoculum Prep: Adjust bacterial suspension (E. coli, S. aureus) to
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CFU/mL (verify via OD600).

Plate Setup: Use 96-well round-bottom plates to prevent evaporation effects.

Dosing: Serial 2-fold dilutions of cinnoline derivatives (Range: 128

g/mL to 0.25

g/mL). Final DMSO concentration must be

.

Controls:

Positive: Ciprofloxacin (Gyrase inhibitor).

Negative: DMSO vehicle.[5]

Sterility: Media only.

Readout: Add Resazurin (0.015%) after 24h incubation.

Blue = Inhibition (No growth).

Pink = Growth (Metabolic reduction).

Data Output: MIC is the lowest concentration preventing the Blue

Pink shift.

Anticancer Screening (Cytotoxicity & DNA Intercalation)
Mechanism: Intercalation into DNA base pairs or inhibition of Topoisomerase I.

A. Cell Viability Assay (MTS)
Use MTS over MTT to avoid the solubilization step required for formazan crystals, which can

be problematic with lipophilic cinnolines.

Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).
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Seeding: 3,000–5,000 cells/well in 96-well plates; adhere for 24h.

Treatment: 72h exposure.[6]

Calculation:

calculated using non-linear regression (Sigmoidal dose-response).

B. Biophysical Validation: DNA Intercalation (FID Assay)
Objective: Confirm if cytotoxicity is driven by DNA binding. Method: Fluorescent Intercalator

Displacement (FID) using Thiazole Orange (TO) or Ethidium Bromide (EtBr).

Complex Formation: Mix ct-DNA (Calf Thymus DNA) with EtBr in Tris-buffer. Fluorescence is

high.

Titration: Add increasing concentrations of Cinnoline derivative.

Causality: If the cinnoline intercalates, it displaces EtBr.

Readout: Decrease in fluorescence intensity.

Metric:

(Concentration required to reduce fluorescence by 50%).

Mechanistic Elucidation & Visualization
Kinase Profiling (ATP Competition)
Cinnoline-4-carboxamides are potent kinase inhibitors (e.g., Pim-1). To validate this:

Assay Type: FRET-based or ADP-Glo.

Logic: Perform assay at

of ATP. If

increases when ATP concentration is increased, the compound is an ATP-competitive
inhibitor (binding to the hinge region via N1/N2).
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Screening Workflow Diagram
The following diagram illustrates the logical flow from library preparation to hit validation.
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Figure 1: Decision-tree workflow for screening cinnoline derivatives, prioritizing

physicochemical validation before biological testing.

Mechanism of Action (Signaling Pathway)
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Visualizing how cinnoline derivatives induce apoptosis via Topoisomerase II inhibition or Kinase

blockade.
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Figure 2: Dual-mechanism potential of cinnoline scaffolds targeting nuclear DNA integrity and

cytoplasmic kinase signaling.

Data Presentation & ADMET Profiling
Comparative Activity Table (Template)
Quantitative data must be normalized against standard clinical controls.

Compound
ID

R3-
Substituent

R4-
Substituent

MIC (E. coli)
IC50 (MCF-
7)

DNA
Binding (

)

CN-01 Phenyl -H
64

g/mL

>50

M

>100

M

CN-04 4-F-Phenyl Piperazine
8

g/mL

4.2

M

12.5

M

Ciprofloxacin (Control) -
0.05

g/mL
- -

Doxorubicin (Control) - -
0.5

M

1.1

M
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ADMET Liabilities (The "Fail Early" Strategy)
Cinnolines possess specific metabolic risks that must be screened early:

hERG Inhibition: The basic nitrogens (especially if a piperazine tail is added at C4) can

interact with the hERG potassium channel, causing cardiotoxicity.

Assay: Patch-clamp or radioligand binding.

CYP Inhibition: The planar aromatic rings can act as substrates or inhibitors for CYP1A2 and

CYP3A4.

Assay: P450-Glo Screening Systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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